1-(2-methoxy-5-methylphenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone
Overview
Description
1-(2-methoxy-5-methylphenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone is a useful research compound. Its molecular formula is C19H26N2O3 and its molecular weight is 330.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.19434270 g/mol and the complexity rating of the compound is 473. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis Techniques
Researchers have developed methodologies for synthesizing pyrrolidinone derivatives, demonstrating the utility of these compounds in the preparation of agrochemicals or medicinal compounds. For instance, Ghelfi et al. (2003) outlined a process for synthesizing 5-methoxylated 3-pyrrolin-2-ones, which are valuable adducts for agrochemicals or medicinal compounds, via the rearrangement of chlorinated pyrrolidin-2-ones with alkaline methoxide in methanol (Ghelfi et al., 2003).
Chemical Structure and Properties
The study of coordination compounds involving pyridinones reveals insights into the chemical properties and potential applications of pyrrolidinone derivatives. Zhang et al. (1991) prepared aluminum, gallium, and indium complexes of 1-aryl-3-hydroxy-2-methyl-4-pyridinones, providing a foundation for understanding the coordination chemistry of similar compounds (Zhang et al., 1991).
Application in Material Science
In the realm of material science, the creation and analysis of novel compounds with specific structural features are crucial. Parthiban et al. (2008) analyzed the crystal structure of a related piperidin-4-one compound, highlighting the significance of N—H⋯O and C—H⋯O hydrogen bonding in stabilizing crystal structures, which is pertinent to understanding the molecular arrangement and potential material applications of pyrrolidinone derivatives (Parthiban et al., 2008).
Pharmacological Aspects
Research on pyridine derivatives against pests demonstrates the broad scope of application for pyrrolidinone derivatives. Bakhite et al. (2014) synthesized pyridine derivatives with notable insecticidal activity, which underscores the potential of pyrrolidinone and related compounds in developing new pest control agents (Bakhite et al., 2014).
Properties
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-4-(4-methylpiperidine-1-carbonyl)pyrrolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-13-6-8-20(9-7-13)19(23)15-11-18(22)21(12-15)16-10-14(2)4-5-17(16)24-3/h4-5,10,13,15H,6-9,11-12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUZBXMKRNBLQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=C(C=CC(=C3)C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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